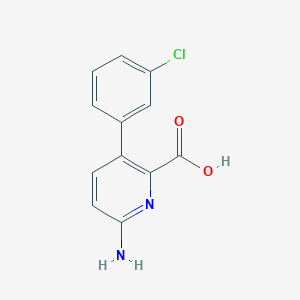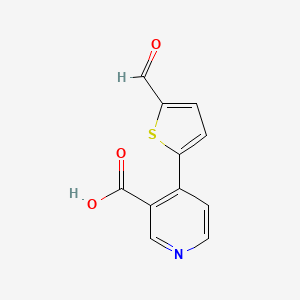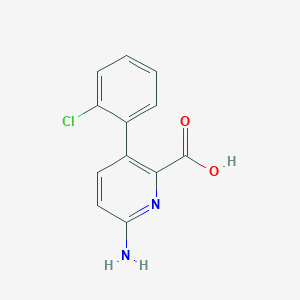
6-Amino-3-(3-chlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-chlorophenyl)picolinic acid, or 6-APA for short, is a naturally occurring organic compound that is used in a variety of scientific research applications. 6-APA is a derivative of pyridine, which is a heterocyclic aromatic compound that is found in a variety of plants, including tobacco and some species of mushrooms. It is also used in the synthesis of some drugs and other compounds, such as the antibiotic penicillin. 6-APA has been studied extensively for its biochemical and physiological effects and is known to have a wide range of beneficial applications.
Applications De Recherche Scientifique
6-APA is commonly used in scientific research as a model compound for studying the effects of various drugs on the body. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. In addition, 6-APA has been used to study the effects of drugs on the metabolism and the absorption of nutrients. It is also used to study the effects of drugs on the endocrine system and the reproductive system.
Mécanisme D'action
6-APA is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes. By inhibiting the activity of COX-2, 6-APA can affect the production of prostaglandins and thereby influence a variety of physiological processes.
Biochemical and Physiological Effects
6-APA has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and reduce the risk of certain types of cancer. It has also been found to reduce the risk of heart disease and stroke. In addition, 6-APA has been found to reduce the risk of type 2 diabetes and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using 6-APA in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The major limitation of using 6-APA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
In the future, 6-APA may be used to study the effects of drugs on the body more extensively. It may also be used to develop new drugs that target specific physiological processes. Additionally, 6-APA may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the metabolism and the absorption of nutrients. Finally, 6-APA may be used to study the effects of drugs on the endocrine system and the reproductive system.
Méthodes De Synthèse
6-APA can be synthesized from pyridine by a reaction with 3-chlorobenzoyl chloride in the presence of an acid catalyst. The reaction produces an intermediate product, 6-chloro-3-(3-chlorophenyl)picolinic acid, which can then be further reacted with ammonia to form 6-APA. The reaction is typically carried out in an aqueous solution and can be completed in a few hours.
Propriétés
IUPAC Name |
6-amino-3-(3-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEAFKKARZQDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














